molecular formula C7H11NO3 B13189455 3-Cyclopropyl-3-formamidopropanoic acid

3-Cyclopropyl-3-formamidopropanoic acid

Cat. No.: B13189455
M. Wt: 157.17 g/mol
InChI Key: SMXHKRSAHILCAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-formamidopropanoic acid can be achieved through various synthetic routes. One common method involves the hydrolysis of cyclopropyl cyanide, followed by the formation of the formamidopropanoic acid moiety . Another approach includes the reaction of cyclopropylamine with formic acid under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-formamidopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl carboxylic acids, cyclopropylamines, and substituted cyclopropyl derivatives .

Scientific Research Applications

3-Cyclopropyl-3-formamidopropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3-formamidopropanoic acid is unique due to the presence of both a cyclopropyl group and a formamide moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-cyclopropyl-3-formamidopropanoic acid

InChI

InChI=1S/C7H11NO3/c9-4-8-6(3-7(10)11)5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11)

InChI Key

SMXHKRSAHILCAS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)NC=O

Origin of Product

United States

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